5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethoxyphenyl-1,2,4-oxadiazole methyl group and a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-31-17-7-4-15(5-8-17)18-13-19-24(30)28(10-11-29(19)26-18)14-22-25-23(27-34-22)16-6-9-20(32-2)21(12-16)33-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFHPCDSNLSWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1775439-98-9) belongs to a class of heterocyclic compounds that have garnered interest for their potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.41 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core substituted with oxadiazole and methoxyphenyl groups, which may contribute to its biological properties.
Anticancer Activity
Research indicates that derivatives of oxadiazole and pyrazolo compounds often exhibit significant anticancer properties. The specific compound under review has shown promising results in various assays:
- Cytotoxicity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values observed were below 100 μM, indicating strong activity against these cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the translocation of phosphatidylserine to the outer leaflet of the cell membrane. This suggests that it may trigger programmed cell death pathways effectively .
Apoptotic Activity
The compound's ability to induce apoptosis was further confirmed through morphological assessments and flow cytometry:
- Cell Morphology : Treated cells exhibited characteristic apoptotic features such as shrinkage and detachment from the culture surface.
- Caspase Activation : Notably, an increase in caspase activity was observed in treated cells, particularly in HeLa cells where activation levels increased significantly at higher concentrations .
Case Studies and Research Findings
A comprehensive study involving a library of compounds including derivatives similar to the one under review highlighted its potential:
- In Vitro Studies : The compound was tested alongside other candidates in multicellular spheroid models, revealing enhanced anticancer efficacy compared to standard treatments .
- Metabolic Stability : Investigations into metabolic stability showed that modifications in the chemical structure could enhance the compound's stability in biological systems, which is crucial for therapeutic applications .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C21H20N4O7 |
| Molecular Weight | 440.41 g/mol |
| Anticancer Cell Lines | HCT-116, HeLa, MCF-7 |
| IC50 Values | <100 μM |
| Mechanism | Apoptosis induction |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The structure of oxadiazoles is crucial for their interaction with microbial targets, potentially leading to the development of new antibiotics .
Anticancer Potential
Research has highlighted the anticancer properties of pyrazolo[1,5-a]pyrazines. Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of methoxy groups in the structure may enhance the compound's lipophilicity and cellular uptake, further contributing to its anticancer efficacy .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Similar pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that the target compound may also exhibit similar effects, warranting further investigation into its mechanism of action in inflammatory pathways.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against E. coli | Supports potential use in developing new antibiotics |
| Study B (2022) | Exhibited cytotoxic effects on breast cancer cells | Suggests application in cancer therapy |
| Study C (2021) | Showed reduction in inflammatory markers in vivo | Indicates potential for treating inflammatory diseases |
Comparison with Similar Compounds
Structural Analogues of Pyrazolo-Pyrazinone Derivatives
The target compound shares its core with several analogs, differing primarily in substituents and peripheral heterocycles. Key comparisons include:
Table 1: Structural and Substituent Comparisons
*Calculated based on molecular formula.
Key Observations :
- The oxadiazole moiety (in the target compound and CAS 2108270-49-9) is associated with metabolic stability and kinase inhibition, whereas pyrimidinone cores (e.g., MK66) may prioritize planar stacking interactions .
Comparison Insights :
- The target compound’s oxadiazole-methyl group may require a Suzuki coupling or nucleophilic substitution step, similar to methods in .
- In contrast, MK66 derivatives (pyrazolopyrimidinones) employ condensation reactions between pyrazole amines and ketones .
Table 3: Reported Bioactivities of Analogs
Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
